5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride
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Overview
Description
5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride typically involves multiple steps, starting with the construction of the furo[3,4-b]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and furan derivatives. The spirocyclic structure is then formed by introducing a piperidine ring through a subsequent cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride may be used to study biological processes and pathways. It can serve as a tool to investigate the interaction with various biomolecules.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be utilized in the development of advanced materials and chemical products. Its unique properties may enhance the performance of various industrial applications.
Mechanism of Action
The mechanism by which 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]
5H-Spiro[furo[3,4-b]pyridine-7,3'-piperidine]
Uniqueness: 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride stands out due to its specific spirocyclic structure, which may confer unique chemical and biological properties compared to similar compounds. Its distinct arrangement of atoms can lead to different reactivity and interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
spiro[5H-furo[3,4-b]pyridine-7,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-2-9-8-14-11(10(9)13-5-1)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHQTADFLAYHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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